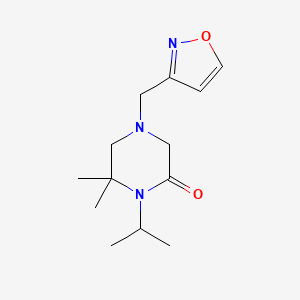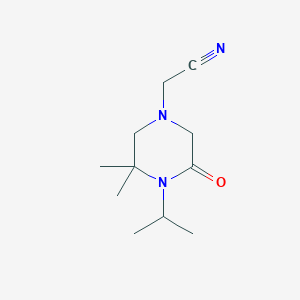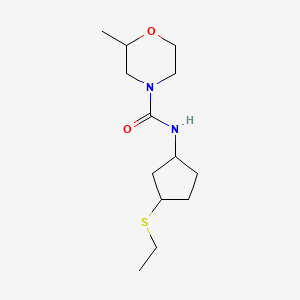![molecular formula C15H21NO2S B7586521 N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of solid tumors. It is a bi-functional molecule that contains a nitroimidazole moiety, which is selectively activated under hypoxic conditions, and a cytotoxic alkylating agent that targets DNA. TH-302 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The nitroimidazole moiety of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is reduced by intracellular reductases in hypoxic cells, generating a cytotoxic alkylating agent that targets DNA. This results in DNA damage and cell death. The hypoxia selectivity of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is due to the fact that the reduction of the nitroimidazole moiety only occurs in the presence of low oxygen levels.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been shown to induce DNA damage and cell death in hypoxic tumor cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has a favorable safety profile and has not been associated with significant toxicity in clinical trials.
实验室实验的优点和局限性
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a valuable tool for studying the role of hypoxia in cancer. It allows researchers to selectively target hypoxic tumor cells and study their response to therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination. However, N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a complex molecule that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
未来方向
There are several potential future directions for N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide research. One area of interest is the development of new hypoxia-activated prodrugs that are more potent and selective than N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict response to N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide therapy. This could help to personalize treatment and improve outcomes for patients. Finally, there is interest in exploring the use of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide in combination with immunotherapy, which could enhance the immune response to tumors and improve outcomes for patients.
合成方法
The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-hydroxythiophenol in the presence of a base to form the corresponding benzamide. This is followed by the reaction of the benzamide with nitroimidazole to form the final product. The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been optimized to improve yield and purity.
科学研究应用
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a wide range of solid tumors, including breast, lung, colon, and pancreatic cancer. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is particularly effective in hypoxic regions of tumors, which are resistant to conventional chemotherapy and radiation therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination.
属性
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-4-13(12(2)9-11)14(17)16-10-15(18)5-7-19-8-6-15/h3-4,9,18H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIHIBXASRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCSCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)